molecular formula C17H11ClN2O4 B11548842 (4Z)-2-(4-chlorophenyl)-4-[1-(3-nitrophenyl)ethylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(4-chlorophenyl)-4-[1-(3-nitrophenyl)ethylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11548842
M. Wt: 342.7 g/mol
InChI Key: QFICBPVDMWGNPF-GDNBJRDFSA-N
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Description

(4Z)-2-(4-CHLOROPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-CHLOROPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. A common method might include the reaction of a 4-chlorophenyl derivative with a 3-nitrophenyl derivative in the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogen or nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(4-CHLOROPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers often study such compounds to understand their interaction with biological targets and their potential therapeutic effects.

Medicine

In medicine, derivatives of oxazoles are explored for their potential as pharmaceutical agents. They may act as enzyme inhibitors, receptor modulators, or other therapeutic agents.

Industry

Industrially, compounds like (4Z)-2-(4-CHLOROPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-CHLOROPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The nitro and chloro groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-BROMOPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(4-METHOXYPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-2-(4-CHLOROPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H11ClN2O4

Molecular Weight

342.7 g/mol

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[1-(3-nitrophenyl)ethylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H11ClN2O4/c1-10(12-3-2-4-14(9-12)20(22)23)15-17(21)24-16(19-15)11-5-7-13(18)8-6-11/h2-9H,1H3/b15-10-

InChI Key

QFICBPVDMWGNPF-GDNBJRDFSA-N

Isomeric SMILES

C/C(=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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